
(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a morpholine ring, a sulfonamide group, and a hydrochloride salt, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base, followed by the introduction of a hydrochloride salt to form the final product. The reaction conditions often include:
Reactants: Morpholine, methanesulfonyl chloride, and a base such as triethylamine.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride
- Methyl-morpholin-3-ylmethyl-amine dihydrochloride
Uniqueness
(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride is unique due to its specific combination of a morpholine ring and a sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C6H15ClN2O3S |
|---|---|
Poids moléculaire |
230.71 g/mol |
Nom IUPAC |
N-[[(3S)-morpholin-3-yl]methyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O3S.ClH/c1-12(9,10)8-4-6-5-11-3-2-7-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1 |
Clé InChI |
ZTEKNFFKDJJNMF-RGMNGODLSA-N |
SMILES isomérique |
CS(=O)(=O)NC[C@H]1COCCN1.Cl |
SMILES canonique |
CS(=O)(=O)NCC1COCCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


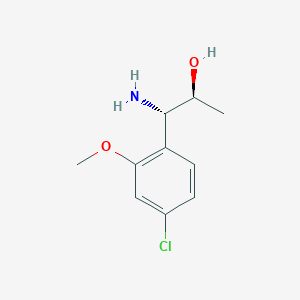
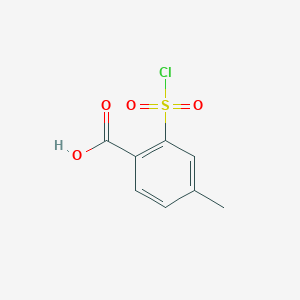


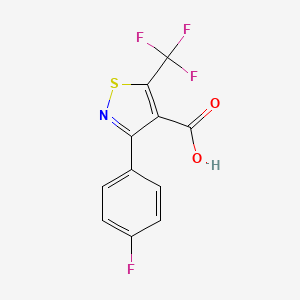


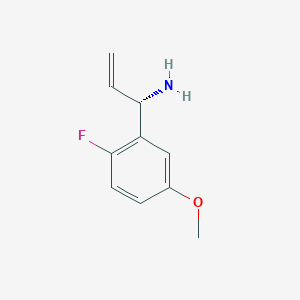
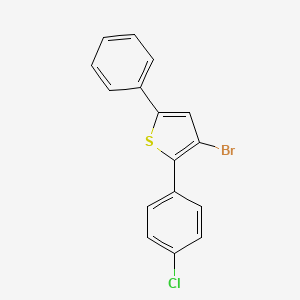
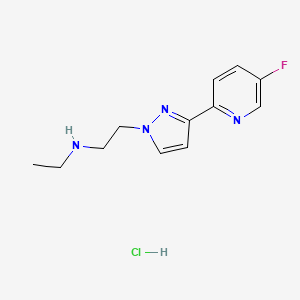
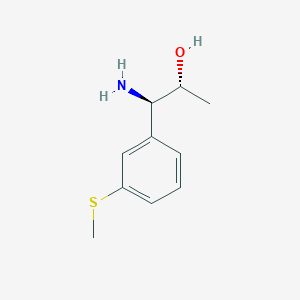
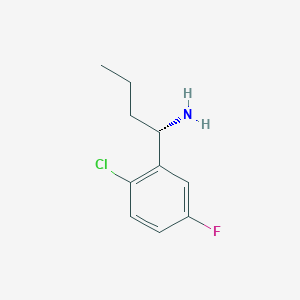
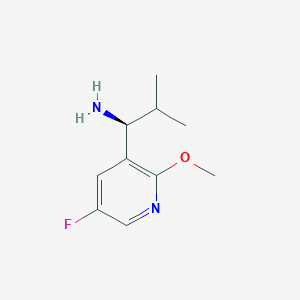
![(1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13054269.png)
